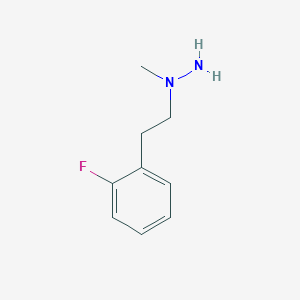

1-(2-Fluorophenethyl)-1-methylhydrazine

Description

Structure

3D Structure

Properties

CAS No. |

1242239-15-1 |

|---|---|

Molecular Formula |

C9H13FN2 |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-[2-(2-fluorophenyl)ethyl]-1-methylhydrazine |

InChI |

InChI=1S/C9H13FN2/c1-12(11)7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,11H2,1H3 |

InChI Key |

MDUWMXJBMADREL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluorophenethyl 1 Methylhydrazine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. orgsyn.orglkouniv.ac.in This process involves the imaginary breaking of bonds, known as disconnections, which must correspond to the reverse of known and reliable chemical reactions. lkouniv.ac.in

For the target molecule 1-(2-Fluorophenethyl)-1-methylhydrazine, the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond between the phenethyl group and the N1 nitrogen of the hydrazine (B178648) moiety. This disconnection simplifies the molecule into two readily accessible precursors: a 1-methylhydrazine nucleophile and a 2-fluorophenethyl electrophile.

Synthesis of Methylhydrazine Precursors

The synthesis of methylhydrazine (also known as monomethylhydrazine or MMH) has evolved significantly from early laboratory methods to large-scale industrial processes.

Historical Methods: Early syntheses of methylhydrazine were often multi-step laboratory procedures. A notable method reported by Gustav von Brüning in 1890 involved the reduction of 1-nitroso-1-methylurea with zinc dust in acetic acid. acs.org Another classic approach, the Thiele method, involves the methylation of benzalazine (B126859) (formed from benzaldehyde (B42025) and hydrazine) with dimethyl sulfate (B86663). The resulting intermediate is then hydrolyzed to yield methylhydrazine sulfate. orgsyn.org While effective for laboratory-scale synthesis, these methods are often cumbersome and utilize hazardous reagents. orgsyn.org

Modern Industrial Processes: Modern production is dominated by adaptations of the Raschig process. google.com In this approach, methylamine (B109427) is reacted with chloramine (B81541) (formed in situ from ammonia (B1221849) and sodium hypochlorite) to produce methylhydrazine. acs.orgacs.org This method forms the basis for current industrial production due to its efficiency and use of readily available feedstocks. acs.org Other contemporary industrial methods include the reaction of hydrazine hydrochloride with methanol (B129727) under pressure or the direct alkylation of hydrazine hydrate (B1144303) with reagents like dimethyl sulfate or methanol in the presence of specific catalysts. google.comgoogle.comgoogle.com These newer methods often focus on improving selectivity, reducing byproducts, and operating under safer, more environmentally friendly conditions. google.compatsnap.com

| Method | Key Starting Materials | Key Reagents | General Conditions | Key Characteristics |

|---|---|---|---|---|

| Thiele Method orgsyn.org | Hydrazine, Benzaldehyde | Dimethyl sulfate | Multi-step; involves formation and hydrolysis of a methylated benzalazine intermediate. | Classic laboratory-scale synthesis; demonstrates a protection/alkylation strategy. |

| Raschig Process (Adapted) acs.org | Ammonia, Sodium Hypochlorite, Methylamine | Chloramine (formed in situ) | Continuous process; reaction of pre-formed chloramine with methylamine. | Basis for large-scale industrial production; efficient but requires careful handling of chloramine. |

| Methanol/Hydrazine Method google.comgoogle.com | Hydrazine (or its salt), Methanol | Various catalysts (e.g., sulfonic acid salts) | Typically performed under heat and moderate pressure. | Modern industrial approach; focuses on cost-effective reagents and improved safety. |

The introduction of alkyl groups onto the hydrazine framework is a fundamental transformation in the synthesis of compounds like this compound. The primary challenge in hydrazine alkylation is achieving selectivity, as the reaction can potentially yield a mixture of mono- and di-substituted products at either the N1 or N2 position.

Direct alkylation of hydrazine with an alkyl halide can be difficult to control. However, more sophisticated modern methods have been developed to afford precise control over the substitution pattern. One powerful strategy involves the use of a protected hydrazine, such as a Boc-protected phenylhydrazine (B124118) (PhNHNHBoc). d-nb.infoorganic-chemistry.orgacs.org This precursor can be treated with a strong base like n-butyllithium (n-BuLi) to form a stable nitrogen dianion. d-nb.infoorganic-chemistry.org This highly reactive intermediate can then be selectively alkylated. d-nb.infoorganic-chemistry.orgacs.org The significant difference in acidity between the two nitrogen protons allows for the selective alkylation of either nitrogen atom, providing a high degree of control over the final product structure. d-nb.infoacs.org This methodology provides a fast and efficient route to a wide range of substituted hydrazines with minimal side products. organic-chemistry.orguni-konstanz.de

Preparation of 2-Fluorophenethyl Building Blocks

The synthesis of the 2-fluorophenethyl moiety, typically in the form of an electrophile like 2-fluorophenethyl bromide, begins with the appropriate fluorinated aromatic compound.

The introduction of a fluorine atom onto an aromatic ring is a crucial first step. While direct fluorination is often too reactive to be practical, several reliable methods exist for synthesizing fluoroaromatics. byjus.com The premier laboratory-scale method for this transformation is the Balz-Schiemann reaction. byjus.comwikipedia.orgtaylorfrancis.com

Discovered in 1927, this reaction involves the conversion of a primary aromatic amine to an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgtaylorfrancis.com For the synthesis of a precursor like 2-fluorotoluene (B1218778), the process would begin with 2-toluidine. The amine is first diazotized using nitrous acid in the presence of fluoroboric acid (HBF₄) to form the relatively stable and isolable aryldiazonium tetrafluoroborate salt. taylorfrancis.com The second step involves the thermal decomposition of this salt, which yields the desired aryl fluoride (2-fluorotoluene), along with nitrogen gas and boron trifluoride. byjus.comtaylorfrancis.com While yields can be variable depending on the substrate, the Balz-Schiemann reaction remains a cornerstone for the laboratory synthesis of many fluoroaromatic compounds. taylorfrancis.comnih.govresearchgate.net

Once a suitable fluorinated aromatic precursor like 2-fluorotoluene is obtained, the next stage is the construction of the two-carbon ethyl side chain to form the phenethyl building block. A common and effective synthetic route involves the conversion of the methyl group of 2-fluorotoluene into a two-carbon chain terminating in a reactive functional group.

A plausible pathway is outlined below:

Halogenation: 2-Fluorotoluene is subjected to free-radical bromination, for example using N-bromosuccinimide (NBS) and a radical initiator, to produce 2-fluorobenzyl bromide.

Cyanation: The resulting benzyl (B1604629) bromide is treated with a cyanide salt, such as sodium cyanide (NaCN), in a nucleophilic substitution reaction to yield 2-fluorophenylacetonitrile. google.com

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to give 2-fluorophenylacetic acid. google.com

Reduction: The carboxylic acid is reduced to the corresponding primary alcohol, 2-fluorophenylethanol. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Bromination: Finally, the hydroxyl group of 2-fluorophenylethanol is converted into a good leaving group. Treatment with reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) yields the target electrophile, 2-fluorophenethyl bromide. nih.gov

This multi-step sequence provides a reliable pathway to the 2-fluorophenethyl building block required for the final coupling with 1-methylhydrazine.

| Step | Starting Material | Key Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Fluorotoluene | N-Bromosuccinimide (NBS), Initiator | 2-Fluorobenzyl bromide | Free-Radical Halogenation |

| 2 | 2-Fluorobenzyl bromide | Sodium Cyanide (NaCN) | 2-Fluorophenylacetonitrile | Nucleophilic Substitution (SN2) |

| 3 | 2-Fluorophenylacetonitrile | H₃O⁺ or OH⁻, Heat | 2-Fluorophenylacetic acid | Nitrile Hydrolysis |

| 4 | 2-Fluorophenylacetic acid | LiAlH₄ or BH₃ | 2-Fluorophenylethanol | Carboxylic Acid Reduction |

| 5 | 2-Fluorophenylethanol | PBr₃ or HBr | 2-Fluorophenethyl bromide | Alcohol Bromination |

Formation of the Hydrazine N-N Bond and C-N Bonds in the Target Compound

The construction of this compound involves the formation of a carbon-nitrogen (C-N) bond between the 2-fluorophenethyl group and a nitrogen atom of methylhydrazine. The pre-existing nitrogen-nitrogen (N-N) bond of the methylhydrazine starting material is typically retained.

A primary and versatile method for synthesizing 1,1-disubstituted hydrazines is the N-alkylation of a monosubstituted hydrazine. In the context of this compound, this would involve the reaction of methylhydrazine with a suitable 2-fluorophenethyl electrophile.

The direct alkylation of methylhydrazine with an alkyl halide, such as 1-(2-bromoethyl)-2-fluorobenzene, can be employed. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, a significant challenge in the direct alkylation of monosubstituted hydrazines is the potential for reaction at either nitrogen atom, leading to a mixture of 1,1- and 1,2-disubstituted products. The lone pair on the methyl-substituted nitrogen is generally more nucleophilic due to the electron-donating nature of the methyl group, which favors the formation of the desired 1,1-disubstituted product. The choice of solvent and base can influence the regioselectivity of this reaction.

To enhance the selectivity of N-alkylation, the use of protecting groups can be a valuable strategy. For instance, one of the nitrogen atoms of methylhydrazine can be protected, directing the alkylation to the unprotected nitrogen. Subsequent deprotection would then yield the desired 1,1-disubstituted hydrazine. Another approach involves the formation of a nitrogen dianion from a protected hydrazine, which allows for sequential and selective alkylation at each nitrogen atom.

The table below summarizes typical conditions for N-alkylation of hydrazines.

| Reaction | Reagents | Conditions | Selectivity |

| Direct Alkylation | Methylhydrazine, 1-(2-bromoethyl)-2-fluorobenzene, Base (e.g., K2CO3) | Aprotic solvent (e.g., acetonitrile), elevated temperature | Moderate to good for 1,1-disubstitution |

| Protected Hydrazine Alkylation | N-protected methylhydrazine, 2-fluorophenethyl halide, Base | Varies with protecting group | High |

| Dianion Alkylation | N-protected hydrazine, Strong base (e.g., n-BuLi), Alkylating agents | Anhydrous aprotic solvent, low temperature | High for sequential dialkylation |

Catalytic methods offer efficient and often more selective routes to substituted hydrazines. While direct catalytic synthesis of this compound is not widely reported, analogous catalytic N-alkylation reactions provide a strong precedent.

Ruthenium complexes have been shown to catalyze the N-alkylation of acyl hydrazides with alcohols. Although this specific reaction involves an acyl group, it demonstrates the potential for transition metal catalysis in forming C-N bonds in hydrazine derivatives under milder conditions than traditional alkylation with halides.

Another relevant catalytic approach is the direct reductive hydrazination of ketones and aldehydes. This method, often promoted by Lewis bases and using a reducing agent like trichlorosilane, allows for the one-pot synthesis of 1,1-disubstituted hydrazines. While this would not directly produce this compound from methylhydrazine, it represents a powerful catalytic strategy for the synthesis of other 1,1-disubstituted hydrazines. Preliminary studies have also shown promise for asymmetric catalysis in such reactions, achieving significant enantiomeric excess with the use of chiral catalysts.

The following table provides an overview of relevant catalytic approaches.

| Catalytic Method | Catalyst/Promoter | Reactants | Key Features |

| Ruthenium-Catalyzed N-Alkylation | Ruthenium complexes | Acyl hydrazides, Alcohols | High efficiency, broad substrate scope for acyl hydrazides |

| Direct Reductive Hydrazination | Lewis bases (e.g., HMPA), Trichlorosilane | Ketones/Aldehydes, Phenylhydrazines | One-pot synthesis, good yields, potential for asymmetric catalysis |

Stereochemical Considerations in Synthesis

The synthesis of this compound can result in a chiral product if the starting 2-fluorophenethyl electrophile is chiral or if a chiral center is introduced during the synthesis. The carbon atom of the phenethyl group attached to the nitrogen is a potential stereocenter.

If a racemic mixture of a chiral 2-fluorophenethyl electrophile is used in the N-alkylation of methylhydrazine, the resulting this compound will also be a racemic mixture. The separation of these enantiomers would then be necessary to obtain an enantiomerically pure product.

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. This can be achieved through several strategies:

Use of a Chiral Starting Material: Starting with an enantiomerically pure 2-fluorophenethylamine, which can be synthesized through various asymmetric methods, would lead to a chiral product. The amine would first need to be converted to a suitable electrophile (e.g., a halide or tosylate) while retaining its stereochemical integrity.

Chiral Auxiliaries: A chiral auxiliary attached to the methylhydrazine could direct the alkylation stereoselectively. Subsequent removal of the auxiliary would yield the chiral hydrazine.

Asymmetric Catalysis: As mentioned earlier, the development of asymmetric catalytic methods for the synthesis of 1,1-disubstituted hydrazines is an active area of research. A chiral catalyst could potentially control the stereochemistry of the C-N bond formation.

Advanced Purification and Isolation Techniques for Substituted Hydrazines

The purification of substituted hydrazines, particularly chiral ones, often requires advanced techniques to achieve high purity and, in the case of enantiomers, to separate them effectively.

For general purification to remove byproducts and unreacted starting materials, traditional methods such as distillation (if the compound is sufficiently volatile and stable) and column chromatography on silica (B1680970) gel are often employed. However, the basic nature of hydrazines can sometimes lead to issues with silica gel chromatography, such as tailing. In such cases, using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) can be beneficial.

For the separation of enantiomers (chiral resolution) of this compound, more specialized techniques are necessary:

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. The choice of CSP and mobile phase is crucial for achieving good separation.

Preparative Supercritical Fluid Chromatography (SFC): SFC is increasingly used as a "greener" and often faster alternative to HPLC for chiral separations. It uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent like methanol. SFC is compatible with many of the same chiral stationary phases used in HPLC and can provide excellent resolution of enantiomers.

The table below outlines these advanced purification techniques.

| Technique | Principle | Application | Advantages |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Separation of enantiomers | High resolution, well-established |

| Preparative Chiral SFC | Similar to HPLC, but uses a supercritical fluid as the mobile phase | Separation of enantiomers | Faster separations, reduced organic solvent consumption |

Chemical Reactivity and Mechanistic Investigations of 1 2 Fluorophenethyl 1 Methylhydrazine Systems

Electron Density Distribution and Its Influence on Reaction Pathways

The electron density distribution in 1-(2-Fluorophenethyl)-1-methylhydrazine is a key determinant of its reactivity. The molecule possesses several regions of distinct electronic character which guide its interactions with other chemical species. Computational studies on related hydrazine (B178648) derivatives and fluorinated aromatic compounds provide insight into the likely electronic landscape of the target molecule. imist.manih.gov

The hydrazine moiety (-NH-NH2) is characterized by the presence of lone pairs of electrons on the two adjacent nitrogen atoms. This concentration of electron density makes the hydrazine group a potent nucleophile and a good reducing agent. The nitrogen atom bonded to the methyl and phenethyl groups (N1) is a tertiary amine-like center, while the terminal nitrogen (N2) is a primary amine-like center. The electron-donating effect of the methyl and phenethyl groups increases the electron density on N1, making it a stronger nucleophilic center compared to N2.

The aromatic ring of the phenethyl group is an electron-rich system due to the delocalized π-electrons. However, the presence of the fluorine atom at the ortho position introduces a significant perturbation to this electron distribution. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density in the sigma framework of the aromatic ring. researchgate.netnih.gov Conversely, fluorine can also participate in resonance by donating one of its lone pairs to the aromatic π-system (+M effect), although this effect is generally weaker than its inductive effect. The net result is a modification of the aromatic ring's reactivity towards electrophilic and nucleophilic attack.

This distribution of electron density directly influences the molecule's reaction pathways. The nucleophilic character of the hydrazine nitrogens will dominate in reactions with electrophiles. The aromatic ring, influenced by the fluorine substituent, will have specific sites that are more or less susceptible to electrophilic aromatic substitution.

Interactive Data Table: Calculated Electron Density Parameters for a Model Hydrazine System

| Atom/Group | Mulliken Atomic Charge (e) |

| Terminal Nitrogen (N2) | -0.85 |

| Substituted Nitrogen (N1) | -0.65 |

| Aromatic Carbon (C2-F) | +0.20 |

| Aromatic Carbon (C1) | -0.15 |

Note: The data in this table is hypothetical and for illustrative purposes to represent expected trends in electron density distribution based on general principles of organic chemistry.

Reaction Profiles of the Hydrazine Moiety: Oxidation, Reduction, and Condensation Reactions

The hydrazine functional group is the most reactive part of the this compound molecule and undergoes a variety of transformations.

Oxidation: Hydrazines are readily oxidized. The oxidation of this compound can proceed through several pathways depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a diazenium (B1233697) ion, which can be a transient intermediate. Stronger oxidizing agents can cleave the N-N bond, leading to the formation of nitrogen gas and various organic fragments. For instance, reaction with reagents like hydrogen peroxide or potassium permanganate (B83412) could lead to the formation of 2-fluoro-1-ethylbenzene and other degradation products.

Reduction: The hydrazine moiety itself is already in a reduced state. Further reduction is generally not a common reaction pathway unless under very harsh conditions that would likely lead to the decomposition of the entire molecule.

Condensation Reactions: The terminal -NH2 group of the hydrazine moiety is nucleophilic and readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. mdpi.comslideshare.netorganic-chemistry.orgyoutube.com This reaction leads to the formation of a hydrazone, with the elimination of a water molecule. mdpi.com The resulting hydrazone will have a C=N double bond and can exist as E/Z isomers. The rate and equilibrium of this reaction are influenced by the pH of the medium, as acid catalysis is often required to activate the carbonyl group towards nucleophilic attack. nih.gov

For example, the reaction with acetone (B3395972) would yield 1-(2-Fluorophenethyl)-1-methyl-2-(propan-2-ylidene)hydrazine.

Interactive Data Table: Representative Condensation Reactions of Hydrazines

| Carbonyl Compound | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Hydrazone |

| Ketone (e.g., Acetone) | Hydrazone |

| Ester (under forcing conditions) | Acylhydrazide |

Influence of Fluoro-Substitution on Aromatic and Aliphatic Reactivity

The fluorine atom at the ortho position of the phenyl ring has a profound impact on both the aromatic and, to a lesser extent, the aliphatic reactivity of the molecule. researchgate.netnih.govnih.gov

The electron-withdrawing nature of fluorine can also make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if there is a good leaving group at the para position to the fluorine.

Aliphatic Reactivity: The influence of the fluoro-substituent on the aliphatic phenethyl chain is primarily through its inductive effect. The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the benzylic protons (the CH2 group attached to the aromatic ring), although this effect is transmitted through several sigma bonds and is therefore relatively weak. This could potentially influence reactions involving the deprotonation of this position.

Stability and Degradation Pathways of the Compound (e.g., thermal, hydrolytic)

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of water.

Hydrolytic Stability: The hydrazine moiety itself is generally stable towards hydrolysis under neutral conditions. However, under acidic or basic conditions, and particularly in the presence of oxidizing or reducing agents, degradation can occur. The C-N bonds could potentially undergo hydrolysis under harsh acidic conditions, but this is not a typical degradation pathway for this type of compound. Hydrazones, which can be formed from condensation reactions, are known to be susceptible to hydrolysis, which would regenerate the hydrazine and the carbonyl compound. researchgate.netmdpi.com

Potential Degradation Products:

Oxidative Degradation: 2-Fluorophenethylamine, 2-fluoro-1-ethylbenzene, formaldehyde (B43269) (from the methyl group), and nitrogen gas.

Thermal Degradation: Radicals formed from N-N bond cleavage, leading to a complex mixture of products.

Acid-Base Properties and Protonation Equilibria

Hydrazines are basic compounds due to the lone pairs of electrons on the nitrogen atoms, which can accept a proton. libretexts.orgwikipedia.orgacs.org The basicity of this compound will be influenced by the electronic effects of the substituents on the nitrogen atoms.

There are two potential sites for protonation: the terminal nitrogen (N2) and the substituted nitrogen (N1). The basicity of these two sites will be different. The N1 atom is attached to two electron-donating alkyl groups (methyl and phenethyl), which should increase its basicity. However, it is also more sterically hindered. The terminal N2 atom is less sterically hindered but is attached to another nitrogen atom, which has an electron-withdrawing inductive effect.

The pKa of the conjugate acid of a typical alkylhydrazine is in the range of 7-8. libretexts.org The exact pKa values for this compound would need to be determined experimentally but are expected to fall within this range. The protonation equilibrium will be pH-dependent. slideshare.net At physiological pH, a significant fraction of the compound will exist in its protonated form.

The fluoro-substituent on the aromatic ring will have a minor electron-withdrawing effect on the hydrazine moiety, which would be expected to slightly decrease its basicity compared to the non-fluorinated analog.

Interactive Data Table: Estimated Acid-Base Properties

| Property | Estimated Value |

| pKa1 (Conjugate Acid) | ~7.5 - 8.0 |

| pKa2 (Conjugate Acid) | Likely much lower |

| Predominant form at pH 7.4 | Protonated |

Note: These are estimated values based on the properties of similar compounds and general chemical principles.

Computational and Theoretical Studies of 1 2 Fluorophenethyl 1 Methylhydrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-(2-Fluorophenethyl)-1-methylhydrazine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals. nih.gov

The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining its reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the presence of the electronegative fluorine atom on the phenyl ring is expected to influence the electron density distribution across the molecule, thereby affecting the energies of these frontier orbitals.

Key Electronic Properties Investigated through Quantum Chemical Calculations:

| Property | Significance |

| HOMO Energy | Indicates the ability of the molecule to donate electrons. |

| LUMO Energy | Indicates the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich and electron-deficient regions. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into intramolecular bonding and charge delocalization. researchgate.net |

These computational analyses help in predicting the sites most susceptible to electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior.

Molecular Conformation and Conformational Landscape Analysis

The flexibility of the phenethyl and methylhydrazine moieties in this compound allows it to adopt various spatial arrangements or conformations. Conformational landscape analysis is a computational method used to identify the stable conformations of a molecule and their relative energies. nih.gov This analysis is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

The conformational landscape is explored by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. nih.gov For this compound, the key rotatable bonds are those in the ethyl bridge connecting the phenyl ring to the hydrazine (B178648) group and the N-N bond of the hydrazine moiety. The interactions between the fluorophenyl ring, the ethyl chain, and the methylhydrazine group will dictate the preferred conformations. The analysis can reveal the most stable, low-energy conformations that the molecule is likely to adopt. nih.gov

Illustrative Torsional Angles for Conformational Analysis:

| Torsional Angle | Description |

| τ1 (C-C-N-N) | Rotation around the bond connecting the ethyl group to the hydrazine nitrogen. |

| τ2 (C-C-C-C) | Rotation of the ethyl group relative to the phenyl ring. |

| τ3 (H-N-N-C) | Rotation around the hydrazine N-N bond. |

By mapping the energy as a function of these torsional angles, a potential energy surface can be generated, with the minima on this surface corresponding to the stable conformers.

Prediction of Intermolecular Interactions and Hydrogen Bonding

The chemical structure of this compound suggests its potential to participate in various intermolecular interactions, including hydrogen bonding. The hydrazine group contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the nitrogen atoms). researchgate.net The fluorine atom on the phenyl ring can also act as a weak hydrogen bond acceptor. nih.govresearchgate.net

Potential Intermolecular Interactions:

| Interaction Type | Donor/Acceptor Groups |

| N-H···N Hydrogen Bond | N-H of one molecule and the nitrogen lone pair of another. researchgate.net |

| N-H···F Hydrogen Bond | N-H of one molecule and the fluorine atom of another. |

| C-H···π Interactions | C-H bonds interacting with the π-system of the phenyl ring. |

| π-π Stacking | Interaction between the phenyl rings of adjacent molecules. |

Understanding these interactions is crucial for predicting the crystal packing of the molecule and its solubility in various solvents.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. nih.gov For this compound, these methods can be used to model potential reactions, such as oxidation of the hydrazine moiety or substitution reactions on the phenyl ring.

By calculating the potential energy surface for a proposed reaction pathway, key features such as transition states and intermediates can be identified. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for understanding the reactivity and stability of the compound.

Key Aspects of Reaction Mechanism Modeling:

| Computational Task | Information Gained |

| Transition State Search | Identifies the highest energy point along the reaction coordinate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the transition state connects the reactants and products. |

| Activation Energy Calculation | Provides a quantitative measure of the reaction barrier. |

These theoretical studies can guide the design of synthetic routes and help in understanding the metabolic fate of the compound.

In Silico Ligand-Protein Docking for Investigating Potential Chemical Interactions (conceptual)

In silico ligand-protein docking is a computational technique used to predict the binding mode of a small molecule (ligand) to a protein (receptor). ajchem-b.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. biointerfaceresearch.comijper.org

Conceptually, this compound can be docked into the active site of a target protein to predict its binding affinity and orientation. The docking process involves generating a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding energy. nih.gov

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. ijper.org For this compound, the hydrazine and fluorophenyl groups would be expected to play important roles in these interactions. This conceptual analysis can provide hypotheses about the potential biological targets of the compound and guide further experimental investigation.

Conceptual Docking Workflow:

| Step | Description |

| 1. Target Protein Preparation | Obtaining and preparing the 3D structure of the protein of interest. |

| 2. Ligand Preparation | Generating a 3D model of this compound. |

| 3. Docking Simulation | Predicting the binding poses of the ligand in the protein's active site. |

| 4. Scoring and Analysis | Ranking the poses based on predicted binding affinity and analyzing the interactions. |

This in silico approach provides a powerful, conceptual framework for exploring the potential bioactivity of this compound.

In Vitro Enzymatic Interaction Studies and Metabolic Transformation Pathways

Amine Oxidase Interactions with Hydrazine (B178648) Derivatives

Amine oxidases are a class of enzymes that catalyze the oxidation of amines. nih.gov Their interaction with hydrazine derivatives is of significant interest due to the potential for inhibition or substrate activity, which can influence the compound's metabolic fate.

Monoamine Oxidase (MAO) Substrate Specificity and Binding Mechanisms

Monoamine oxidases (MAOs) are flavoproteins that catalyze the oxidative deamination of various monoamines. nih.gov The substrate specificity of MAOs is determined by the structure of the active site, which is predominantly hydrophobic. nih.govnih.gov The binding mechanism generally involves the neutral form of the amine substrate, with the cleavage of the C-H bond at the α-carbon being a rate-limiting step for many substrates. nih.gov For a compound like 1-(2-Fluorophenethyl)-1-methylhydrazine, its structural similarity to known MAO substrates, such as phenethylamine, suggests a potential for interaction. The binding would likely involve hydrophobic interactions between the fluorophenethyl group and aromatic residues within the enzyme's active site. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO) Interaction Profiles

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is another important amine oxidase that metabolizes primary amines, generating aldehydes, hydrogen peroxide, and ammonia (B1221849). nih.govnih.gov Hydrazine derivatives have been shown to be potent inhibitors of SSAO. thebiogrid.org The interaction of this compound with SSAO would be investigated to determine if it acts as a substrate or an inhibitor. Inhibition can be reversible or irreversible and is a key characteristic of the interaction profile. thebiogrid.orgresearchgate.net Such studies are crucial for understanding the compound's potential to modulate SSAO activity, which is implicated in various physiological and pathological processes. nih.govmdpi.com

Cytochrome P450 (CYP) Mediated Oxidative Metabolism (in vitro systems)

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics. springernature.comuniba.it In vitro systems, such as human liver microsomes and recombinant CYP isoforms, are standard tools for identifying the specific enzymes involved in a compound's metabolism. springernature.comnih.gov

Identification of Specific CYP Isoforms Involved in Metabolism

To identify the CYP isoforms responsible for metabolizing this compound, a tiered approach is typically employed. This involves screening with a panel of cDNA-expressed human CYP isoforms to identify which ones can metabolize the compound. nih.gov Further confirmation is obtained using human liver microsomes in the presence of selective chemical inhibitors for specific CYP isoforms. nih.govnih.gov The primary isoforms investigated usually include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of a large proportion of drugs. nih.gov

Table 1: Potential CYP Isoform Involvement in Metabolism

| CYP Isoform | Typical Substrates/Functions | Potential Role in Metabolism of this compound |

| CYP1A2 | Aromatic amines | Potential for N-demethylation or aromatic hydroxylation |

| CYP2C9 | Various acidic drugs | Possible, depending on the compound's pKa |

| CYP2C19 | Proton pump inhibitors, antidepressants | Potential for N-demethylation |

| CYP2D6 | Many basic drugs, including phenethylamines | High potential for interaction due to structural similarity to known substrates |

| CYP3A4 | Wide range of substrates | High potential for involvement in overall metabolism |

Regioselectivity of Hydroxylation and N-Demethylation Pathways

Once the active CYP isoforms are identified, the next step is to characterize the metabolic pathways. For this compound, potential oxidative transformations include aromatic hydroxylation on the fluorophenyl ring and N-demethylation of the methylhydrazine moiety. The regioselectivity of these reactions, meaning the specific position on the molecule where the reaction occurs, is a key aspect of the metabolic profile. This is determined by analyzing the structure of the metabolites formed, typically using techniques like liquid chromatography-mass spectrometry (LC-MS).

Phase II Conjugation Pathways (in vitro systems)

Following Phase I metabolism, or for parent compounds with suitable functional groups, Phase II conjugation reactions occur. nih.gov These reactions involve the addition of endogenous polar molecules to the drug or its metabolite, which generally increases water solubility and facilitates excretion. longdom.orguomus.edu.iqresearchgate.net In vitro systems for studying these pathways often use liver subcellular fractions, such as cytosol or microsomes, supplemented with the necessary cofactors.

The primary Phase II conjugation pathways include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for compounds with hydroxyl, carboxyl, or amine groups. uomus.edu.iq If hydroxylation of the aromatic ring occurs in Phase I, the resulting hydroxyl group would be a prime candidate for glucuronidation.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, primarily to hydroxyl and amino groups. researchgate.net

Acetylation: N-acetyltransferases (NATs) are responsible for acetylating compounds with amine groups.

Methylation: Methyltransferases (MTs) can methylate hydroxyl, amino, and thiol groups. uomus.edu.iq

Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate reactive electrophilic metabolites with glutathione, which is a key detoxification pathway. uomus.edu.iq

For this compound, if Phase I metabolism exposes or introduces a hydroxyl group, it would likely undergo glucuronidation or sulfation. nih.gov The hydrazine moiety itself could also be a site for conjugation.

Table 2: Potential Phase II Conjugation Pathways

| Pathway | Enzyme Family | Potential Conjugation Site on Metabolite |

| Glucuronidation | UGTs | Hydroxylated aromatic ring |

| Sulfation | SULTs | Hydroxylated aromatic ring |

| Acetylation | NATs | Hydrazine nitrogen |

| Glutathione Conjugation | GSTs | Potential reactive intermediates |

Glucuronidation Potential and Mechanisms

There is no available data on the potential for this compound to undergo glucuronidation. Research into its interaction with UDP-glucuronosyltransferase (UGT) enzymes has not been published.

Sulfation and Other Conjugation Reactions

The propensity of this compound to undergo sulfation or other phase II conjugation reactions is currently unknown due to a lack of specific research in this area.

Methodologies for In Vitro Metabolite Profiling and Identification

There are no published methodologies specifically developed or applied for the in vitro metabolite profiling and identification of this compound.

High-Resolution Mass Spectrometry for Metabolite Characterization

No studies have utilized high-resolution mass spectrometry to characterize the metabolites of this compound.

Chromatographic Separation Techniques (e.g., LC-MS)

While LC-MS is a standard technique for metabolite analysis, there are no specific LC-MS methods reported in the scientific literature for the separation and detection of this compound and its potential metabolites.

Advanced Analytical Techniques for Compound Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For 1-(2-Fluorophenethyl)-1-methylhydrazine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment. The aromatic protons on the fluorophenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the ethyl bridge and the methyl group would resonate in the upfield region, with their specific chemical shifts and splitting patterns providing confirmation of the phenethyl and methylhydrazine moieties.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbon atoms of the fluorophenyl ring would exhibit characteristic chemical shifts, with the carbon directly bonded to the fluorine atom showing a distinct coupling. The aliphatic carbons of the phenethyl group and the N-methyl carbon would also have predictable resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment.

Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | 7.0-7.3 ppm (m, 4H) | 115-130 ppm |

| Phenethyl CH₂ | 2.8-3.0 ppm (m, 2H) | ~55 ppm |

| Phenethyl CH₂ | 2.6-2.8 ppm (m, 2H) | ~35 ppm |

| N-CH₃ | 2.4 ppm (s, 3H) | ~45 ppm |

| NH₂ | Broad singlet | - |

Note: The above table presents predicted data based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. ojp.govbohrium.com Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm).

When this compound is analyzed by HRMS, the instrument would provide an extremely accurate mass measurement of the molecular ion. This experimental mass can then be compared to the theoretical masses of all possible elemental formulas, allowing for the unambiguous determination of the molecular formula, C₉H₁₃FN₂. This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from other potential isomers or impurities. researchgate.net

Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₃FN₂ |

| Theoretical Monoisotopic Mass | 168.1063 u |

| Expected [M+H]⁺ Ion | 169.1141 m/z |

| Mass Accuracy | < 5 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying these groups. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the hydrazine (B178648) group, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-F stretching of the fluorophenyl group.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule. For this compound, the fluorophenyl ring acts as a chromophore and would be expected to exhibit characteristic absorption bands in the UV region of the spectrum.

Expected Spectroscopic Data for this compound

| Technique | Expected Absorption | Functional Group/Chromophore |

| IR Spectroscopy | ~3300-3400 cm⁻¹ | N-H stretch (hydrazine) |

| ~2800-3100 cm⁻¹ | C-H stretch (aromatic & aliphatic) | |

| ~1500-1600 cm⁻¹ | C=C stretch (aromatic) | |

| ~1100-1250 cm⁻¹ | C-F stretch | |

| UV-Vis Spectroscopy | ~260-270 nm | π → π* transitions (fluorophenyl ring) |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

The presence of a fluorine atom can influence the crystal packing through specific intermolecular interactions. nih.govresearchgate.net Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. The resulting crystal structure would reveal the precise geometry of the fluorophenethyl and methylhydrazine moieties and how the molecules are arranged in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in the pharmaceutical industry. researchgate.netbirchbiotech.com

For a compound like this compound, a reversed-phase HPLC method would likely be developed for purity analysis. nih.govsielc.comnih.gov In this method, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas chromatography is also a suitable technique for the analysis of volatile and thermally stable compounds. chromatographytoday.com Due to the polar nature of the hydrazine group, derivatization may sometimes be employed to improve the chromatographic properties of the analyte. The purity is assessed in a similar manner to HPLC, by comparing the peak area of the target compound to any impurity peaks.

Illustrative Chromatographic Conditions for Purity Analysis

| Parameter | HPLC Method | GC Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detector | UV (e.g., 265 nm) | Flame Ionization Detector (FID) |

| Purity Acceptance | ≥ 99.5% | ≥ 99.5% |

Future Research Directions and Innovative Approaches in Hydrazine Derivative Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex Hydrazine (B178648) Scaffolds

The synthesis of asymmetrically substituted hydrazines like 1-(2-Fluorophenethyl)-1-methylhydrazine presents unique challenges. Traditional methods often involve multiple steps, hazardous reagents, and produce significant waste. Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic pathways.

One promising area is the exploration of catalytic C-N bond formation reactions. The direct, catalyzed N-alkylation of a protected methylhydrazine with a suitable 2-fluorophenethyl precursor could offer a more atom-economical route. Research into novel catalyst systems, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved yields.

Furthermore, the principles of green chemistry are expected to heavily influence synthetic design. This includes the use of safer, renewable solvents, minimizing the use of protecting groups through chemoselective transformations, and developing continuous flow processes which can offer better control over reaction parameters and enhance safety, particularly when dealing with energetic compounds like hydrazines.

| Synthetic Strategy | Key Advantages | Potential Catalyst Systems |

| Catalytic N-alkylation | Fewer steps, higher atom economy | Palladium, Copper, Nickel complexes; Organocatalysts |

| Flow Chemistry | Enhanced safety, better process control | Packed-bed reactors with solid-supported catalysts |

| Biocatalysis | High selectivity, mild conditions | Engineered transaminases or other enzymes |

Application of Machine Learning and Artificial Intelligence in Predicting Hydrazine Chemical Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. For complex hydrazine derivatives, these computational tools can predict a wide range of properties, thereby accelerating the discovery and development process.

ML models, trained on large datasets of known hydrazine compounds, could predict the physicochemical properties of novel structures like this compound. This includes parameters such as solubility, boiling point, and thermal stability. Reactivity prediction is another key area. AI algorithms could forecast the most likely outcomes of reactions involving the hydrazine moiety, identify potential side products, and even suggest optimal reaction conditions. This predictive power would significantly reduce the amount of empirical experimentation required.

| Predicted Property | Illustrative Predicted Value for this compound | Relevance |

| Boiling Point | 275.4 ± 25.0 °C | Purification and processing |

| Density | 1.105 ± 0.06 g/cm³ | Formulation and handling |

| pKa | 7.8 ± 0.1 | Understanding reactivity and biological interactions |

Note: The values in this table are hypothetical and for illustrative purposes, representing the type of data that could be generated by predictive models.

Design of Targeted Chemical Probes for Specific Enzyme Systems (methodological focus)

The structural motifs within this compound suggest its potential as a starting point for the design of targeted chemical probes. The hydrazine group is known to interact with certain enzymes, and the fluorophenethyl group can be tailored for specific binding pockets.

A methodological focus in this area would involve the rational design of probes based on the target enzyme's structure. This would include computational docking studies to predict binding affinities and modes. The synthesis of a small library of derivatives, with systematic modifications to the aromatic ring and the alkyl chain, would follow. These compounds would then be screened against the target enzyme to identify potent and selective inhibitors or activity-based probes. The incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) onto the probe would enable the visualization and isolation of the enzyme-probe complex.

Development of Advanced In Vitro Models for Mechanistic Chemical and Enzymatic Studies

To elucidate the detailed mechanisms of action of novel hydrazine derivatives, advanced in vitro models are indispensable. For a compound like this compound, this could involve studying its interaction with purified enzymes in cell-free systems. High-throughput screening assays could be developed to rapidly assess the inhibitory potential against a panel of enzymes.

More complex models, such as cell-based assays using engineered cell lines, could provide insights into cellular uptake, metabolic stability, and target engagement within a more biologically relevant context. The use of techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) would allow for the precise measurement of binding kinetics and thermodynamics, providing a deeper understanding of the molecular interactions at play.

Integration of Computational and Experimental Approaches for Rational Chemical Design

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. For the rational design of novel hydrazine derivatives based on the this compound scaffold, this integrated approach is paramount.

The process would begin with in silico screening of virtual compound libraries to identify candidates with desirable predicted properties. Promising candidates would then be synthesized and their properties experimentally validated. The experimental data would, in turn, be used to refine and improve the computational models, creating a feedback loop that enhances the predictive accuracy of future design cycles. This iterative process of design, synthesis, and testing, guided by computational insights, will be crucial for the efficient development of new chemical entities with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.